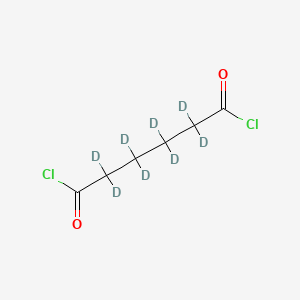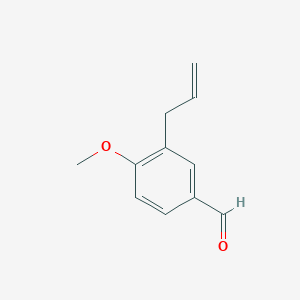
(-)-Benzotetramisole
Overview
Description
(-)-Benzotetramisole, also known as (-)-BTM, is a chiral organic compound with a molecular formula of C13H16N2O. It is a white or off-white powder that has a melting point of 97-99°C. It has a faint odor and is insoluble in water. This compound is a versatile compound that has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Asymmetric Catalysis : (-)-Benzotetramisole is noted for its role in asymmetric catalysis. It has been used in the catalytic asymmetric [2,3]-rearrangement of allylic quaternary ammonium salts, producing syn-α-amino acid derivatives with high diastereo- and enantioselectivity (West et al., 2014).
Enantioselective Acylation : Benzotetramisole demonstrates remarkable enantioselectivity in acylation processes. It has been successfully used in the kinetic resolution of secondary benzylic alcohols (Birman & Li, 2006).
Kinetic Resolution of Alcohols : The compound is also effective in the kinetic resolution of variously substituted secondary propargylic alcohols, achieving high selectivity factors (Birman & Guo, 2006).
Polymer-Supported Applications : A polystyrene-supported, enantiopure benzotetramisole analogue has been synthesized for use in catalytic enantioselective reactions. It shows high activity and enantioselectivity in domino Michael addition/cyclization reactions (Izquierdo & Pericàs, 2016).
Understanding Enantioselectivity : Studies using Density Functional Theory (DFT) calculations have been conducted to investigate the origins of enantioselectivity in benzotetramisole-catalyzed reactions (Liu et al., 2012).
Resolution of β-Lactams : The first nonenzymatic kinetic resolution of β-lactams, catalyzed by benzotetramisole, has been achieved to produce β-amino acid derivatives with excellent enantioselectivity (Bumbu & Birman, 2011).
Synthesis Techniques : Research has been conducted on the one-pot synthesis of benzotetramisole, demonstrating its scalable and chromatography-free synthesis (Daniels et al., 2014).
Catalytic Resolution of Azirines : Benzotetramisole has been used in the catalytic kinetic resolution for the synthesis of chiral 2H-azirines, providing a method with good yield and high enantioselectivity (Peng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or areas where further study is needed .
For a specific compound like “(-)-Benzotetramisole”, you would need to consult the relevant scientific literature. You can use databases like PubMed, Google Scholar, or your institution’s library resources to find papers on the compound . Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Properties
IUPAC Name |
(2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWPCVAVSIFLO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589931 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950194-37-3 | |
| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (-)-Benzotetramisole primarily used for in organic synthesis?
A1: this compound is primarily used as a chiral catalyst for enantioselective acyl transfer reactions. [, , ] This allows chemists to selectively create specific enantiomers of molecules, which is crucial for pharmaceuticals and other bioactive compounds.
Q2: What type of reactions is this compound known to catalyze effectively?
A2: this compound is particularly effective in catalyzing kinetic resolutions, desymmetrizations, and dynamic kinetic resolutions. [, , ]
Q3: Can you provide specific examples of reactions where this compound excels as a catalyst?
A3: Certainly! this compound demonstrates exceptional catalytic activity in:
- Kinetic resolution of secondary alcohols: It effectively separates racemic mixtures of secondary alcohols into their individual enantiomers by selectively reacting with one enantiomer over the other. [, , ]
- Kinetic resolution of azlactones: It enables the synthesis of optically active di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. [, ]
- Dynamic kinetic resolution of racemic α-arylalkanoic acids: It allows the efficient production of chiral 2-arylalkanoic esters, including pharmaceutical compounds like ibuprofen, from their racemic mixtures. []
Q4: How does the presence of this compound impact the stereochemical outcome of these reactions?
A4: this compound's chiral environment interacts differently with the enantiomers of the substrate. This difference in interaction leads to preferential formation of one stereoisomer over the other, achieving high enantioselectivity in the product.
Q5: Are there any specific structural features in substrates that make them particularly suitable for this compound catalyzed reactions?
A5: Research suggests that substrates possessing specific structural features, such as 2-arylpropionic acid derivatives or ortho-substituted aromatic compounds (particularly 2,5-disubstituted ones), exhibit a high degree of selectivity in reactions catalyzed by this compound. []
Q6: Are there any studies on the reaction mechanism of this compound catalysis?
A6: Yes, computational studies have shed light on the mechanism of action. For instance, in the dynamic kinetic resolution of azlactones, DFT calculations suggest that this compound stabilizes the transition state of the fast-reacting enantiomer through electrostatic interactions. [] These studies help optimize reaction conditions and catalyst design.
Q7: What is the molecular formula and weight of this compound?
A7: this compound has a molecular formula of C15H12N2S and a molecular weight of 252.33 g/mol. []
Q8: Is there any spectroscopic data available to characterize this compound?
A8: Yes, the structure of this compound is well-characterized. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm its structural features. []
Q9: Is this compound stable under standard storage conditions?
A9: this compound is generally stable at room temperature but should be stored under anhydrous conditions to prevent degradation. []
Q10: How does the performance of this compound as a catalyst vary under different reaction conditions?
A10: The efficiency and enantioselectivity of this compound can be influenced by factors such as solvent, temperature, and the presence of additives. Optimization of these parameters is crucial for each specific reaction. [, , ]
Q11: How do modifications in the structure of this compound affect its catalytic activity?
A11: Studies have shown that modifications to the this compound structure can significantly impact its catalytic activity. For example, the introduction of bulky substituents can influence both reactivity and enantioselectivity. []
Q12: Have any specific this compound analogues been developed with improved catalytic properties?
A12: Yes, researchers have developed this compound analogues, such as those with modifications at the phenyl ring (e.g., α-Np-BTM, β-Np-BTM), to enhance selectivity and efficiency for specific reactions. [, ]
Q13: What are the key structural features of this compound essential for its catalytic activity?
A13: The chiral center at the 2-position of the imidazolidine ring, the benzothiazole ring, and the nitrogen lone pairs are crucial for its function as a Lewis base catalyst. []
Q14: Have computational methods been employed to study this compound and its catalytic mechanisms?
A14: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of this compound catalysis and its interactions with substrates. [, ]
Q15: Are there any specific formulation strategies for this compound to improve its stability or handling?
A15: While specific formulation strategies for this compound haven't been extensively detailed in the provided research, its sensitivity to moisture suggests that storage under anhydrous conditions is essential for maintaining its activity. []
Q16: Are there any other catalysts that can be used as alternatives to this compound for similar reactions?
A16: While this compound is a highly effective catalyst, other chiral catalysts, such as other isothioureas and chiral phosphoric acids, can be explored as alternatives depending on the specific reaction requirements.
Q17: What are some key resources for researchers interested in using or studying this compound?
A17: Essential resources include:
Q18: When was this compound first recognized as an effective enantioselective catalyst?
A18: The groundbreaking discovery of this compound's exceptional enantioselective acyl transfer catalytic activity was reported in 2000. [] This finding marked a significant advancement in the field of asymmetric catalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)




